molecular formula C26H31NO2 B4606766 2-benzoyl-N,N-dicyclohexylbenzamide

2-benzoyl-N,N-dicyclohexylbenzamide

Cat. No.: B4606766
M. Wt: 389.5 g/mol
InChI Key: XDGLVILSHFCMNN-UHFFFAOYSA-N
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Description

2-Benzoyl-N,N-dicyclohexylbenzamide is an organic compound with the molecular formula C26H31NO2 It is characterized by the presence of a benzoyl group attached to a benzamide structure, with two cyclohexyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N,N-dicyclohexylbenzamide typically involves the reaction of benzoyl chloride with N,N-dicyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques to meet the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N,N-dicyclohexylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-N,N-dicyclohexylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various benzamide derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzoyl-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of target proteins, thereby exerting its effects through inhibition or activation of these proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-benzoyl-N,N-dicyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c28-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(29)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLVILSHFCMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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